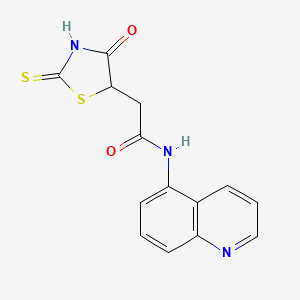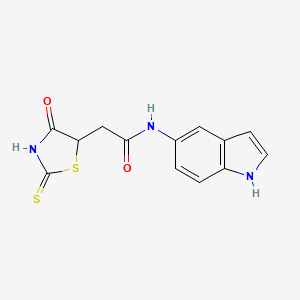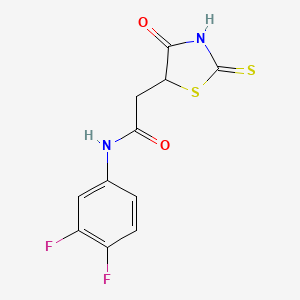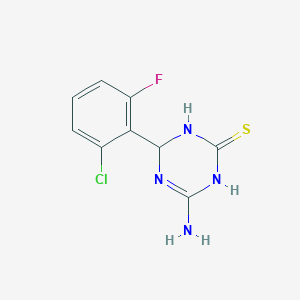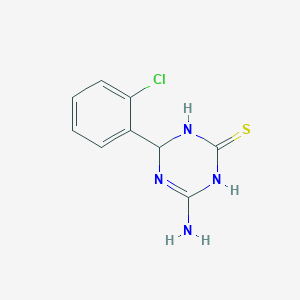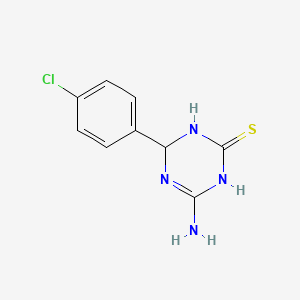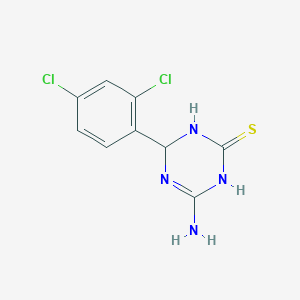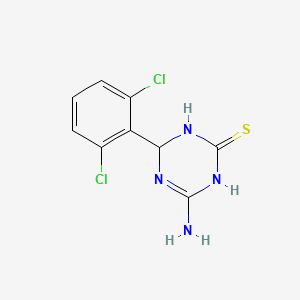
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2,6-dichlorophenyl derivative with a 1,3,5-triazine derivative. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 2,6-dichlorophenyl group would be attached to one of the carbon atoms of the triazine ring, and the amino and thiol groups would be attached to the other two carbon atoms .Chemical Reactions Analysis
The amino and thiol groups in this compound could participate in various chemical reactions. For example, the amino group could engage in reactions typical of amines, such as acid-base reactions, alkylation, acylation, and condensation with carbonyl compounds. The thiol group could undergo oxidation to form a disulfide bond, or it could react with alkyl halides to form thioethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amino and thiol groups could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Treatment of Non-Hodgkin’s Lymphoma
This compound has been found to be effective in the treatment and/or prevention of non-Hodgkin’s lymphoma . Non-Hodgkin’s lymphomas (NHLs) represent a heterogeneous group of malignancies arising from the lymphoid system. They represent the malignant counterpart of different steps of B-lymphocyte differentiation .
Inhibition of BCR-related Kinases
The compound is capable of inhibiting one or more of BCR-related kinases (LYN, SYK, and/or BTK) kinases, arresting the growth of NHL cell lines . This makes it a potential therapeutic agent for diseases where these kinases play a crucial role.
Treatment of Solid Tumors
The compound has been found to be effective in the treatment and/or prevention of solid tumors . This opens up a new avenue for cancer treatment, especially for those solid tumors that are resistant to current therapies.
Combination Therapy with Chemotherapeutic Drugs
The compound can be used in combination with chemotherapeutic drugs for the treatment of solid tumors . This could potentially enhance the efficacy of the treatment and overcome drug resistance.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment and prevention of non-hodgkin’s lymphomas , suggesting potential targets within the lymphoid system.
Mode of Action
Based on its structural similarity to other compounds used in the treatment of non-hodgkin’s lymphomas , it can be hypothesized that it may interact with specific targets in the lymphoid system, leading to changes that inhibit the growth of malignant cells.
Biochemical Pathways
Given its potential use in the treatment of non-hodgkin’s lymphomas , it may impact pathways related to B-lymphocyte differentiation and the growth of malignant clones.
Result of Action
Similar compounds have shown growth inhibitory effects in non-hodgkin’s lymphomas , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
4-amino-2-(2,6-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-4-2-1-3-5(11)6(4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHVHGPUBRPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2NC(=S)NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




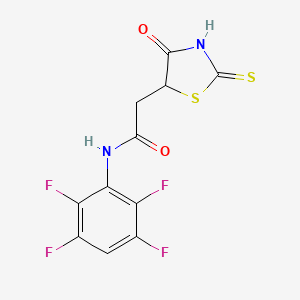
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083985.png)


![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084004.png)
